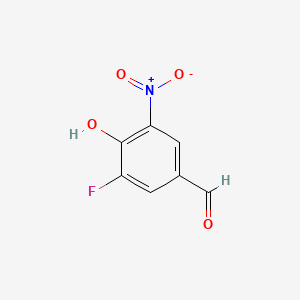

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde

カタログ番号 B2461854

CAS番号:

711022-47-8

分子量: 185.11

InChIキー: CZOMOYVUYOVNHX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

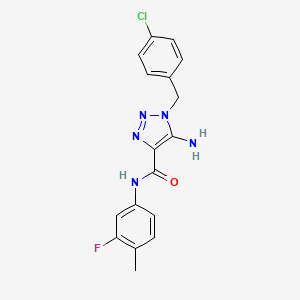

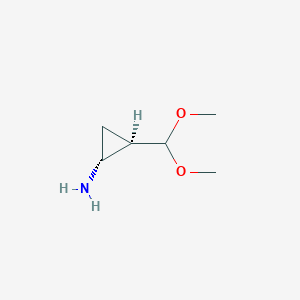

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4FNO4 . It has a molecular weight of 185.11 g/mol . This compound is sensitive to air .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde consists of a benzene ring substituted with a fluoro group at the 3rd position, a hydroxy group at the 4th position, and a nitro group at the 5th position .Physical And Chemical Properties Analysis

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is sensitive to air . It has a molecular weight of 185.11 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.科学的研究の応用

Synthesis and Formulation

- Formylation of Phenols: Research by Suzuki and Takahashi (1983) demonstrates the synthesis of salicylaldehydes with electron-withdrawing groups, including 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, using hexamethylenetetramine in strong acids. This process offers better yields compared to the Duff reaction (Yuji Suzuki & Hiroshi Takahashi, 1983).

Molecular Structure and Spectroscopy

- Density Functional Study: A study by Nataraj, Balachandran, and Karthick (2011) explored the structural conformations and vibrational spectra of related compounds using density functional theory, providing insights into the molecular geometry and bonding features (A. Nataraj, V. Balachandran, & T. Karthick, 2011).

Chemical Reactions and Pathways

- Cyclocondensation Reactions: Dar'in et al. (2004) investigated the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with amidines, revealing different reaction products based on the structure of the amidine, suggesting potential pathways for the synthesis of compounds related to 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde (D. Dar'in, S. Selivanov, P. Lobanov, & A. A. Potekhin, 2004).

Radiopharmaceutical Applications

- Fluorine-18 Labeled Benzaldehydes: Research by Orlovskaja et al. (2016) on fluorine-18 labeled derivatives of nitrobenzaldehydes highlights their use as precursors in synthesizing radiopharmaceutical agents for positron emission tomography, indicating potential applications in imaging studies (V. V. Orlovskaja, O. Fedorova, E. P. Studentsov, A. A. Golovina, & R. N. Krasikova, 2016).

Catalysis and Organic Synthesis

- Asymmetric Aldol Reactions: A study by Yadav and Singh (2015) examined the use of similar compounds in catalyzing direct asymmetric aldol reactions under solvent-free conditions, offering a perspective on the potential catalytic applications of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde (G. Yadav & Surendra Singh, 2015).

Safety And Hazards

特性

IUPAC Name |

3-fluoro-4-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOMOYVUYOVNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde | |

Synthesis routes and methods

Procedure details

Followed procedure described for Intermediate 59, starting with 3-fluoro-4-hydroxybenzaldehyde. Desired product isolated in 53% yield.

Name

Yield

53%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2461775.png)

![7-(4-fluorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2461776.png)

![2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid](/img/structure/B2461779.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461785.png)

![3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461786.png)

![5-(2-chloro-4-fluorobenzyl)-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461789.png)